molecular formula C20H20N2O5 B11009004 Ethyl 4-{4-[(4-hydroxyphenyl)carbamoyl]-2-oxopyrrolidin-1-yl}benzoate

Ethyl 4-{4-[(4-hydroxyphenyl)carbamoyl]-2-oxopyrrolidin-1-yl}benzoate

Cat. No.: B11009004
M. Wt: 368.4 g/mol
InChI Key: ZGRXMZBXPHFKKK-UHFFFAOYSA-N
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Description

Ethyl 4-{4-[(4-hydroxyphenyl)carbamoyl]-2-oxopyrrolidin-1-yl}benzoate is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyrrolidinone ring, a hydroxyphenyl group, and a benzoate ester, making it a versatile molecule for synthetic and analytical purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{4-[(4-hydroxyphenyl)carbamoyl]-2-oxopyrrolidin-1-yl}benzoate typically involves multi-step organic reactions

    Formation of Pyrrolidinone Ring: The initial step involves the cyclization of a suitable amine with a carboxylic acid derivative under acidic or basic conditions to form the pyrrolidinone ring.

    Introduction of Hydroxyphenyl Group: The hydroxyphenyl group can be introduced via a nucleophilic substitution reaction, where a hydroxyphenyl halide reacts with the pyrrolidinone intermediate.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid to form the benzoate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully chosen to minimize environmental impact and production costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones or other oxidized derivatives.

    Reduction: The carbonyl groups in the pyrrolidinone ring and the benzoate ester can be reduced to their respective alcohols.

    Substitution: The hydroxy group can participate in various substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Major Products

    Oxidation: Quinones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, Ethyl 4-{4-[(4-hydroxyphenyl)carbamoyl]-2-oxopyrrolidin-1-yl}benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its ability to mimic certain biological molecules. It may also serve as a probe in biochemical assays.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of polymers and advanced materials due to its stability and reactivity.

Mechanism of Action

The mechanism by which Ethyl 4-{4-[(4-hydroxyphenyl)carbamoyl]-2-oxopyrrolidin-1-yl}benzoate exerts its effects depends on its interaction with molecular targets. It may act as an inhibitor or activator of specific enzymes or receptors, modulating biochemical pathways. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the pyrrolidinone ring can engage in hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-{4-[(4-hydroxyphenyl)carbamoyl]-2-oxopyrrolidin-1-yl}benzoate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Unlike simpler analogs, this compound offers multiple sites for chemical modification, enhancing its versatility in research and industrial applications.

Biological Activity

Ethyl 4-{4-[(4-hydroxyphenyl)carbamoyl]-2-oxopyrrolidin-1-yl}benzoate is a synthetic compound with a complex structure that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, synthesizing findings from various studies and highlighting its therapeutic potential.

Biological Activity Overview

Preliminary studies suggest that this compound exhibits significant biological activities, particularly in anti-cancer properties. Compounds with similar structures have shown the ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines. The hydroxyphenyl and pyrrolidine moieties may enhance interactions with biological targets such as enzymes or receptors involved in tumor growth .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Cell Proliferation : Similar compounds have demonstrated the ability to disrupt cell cycle progression.
  • Induction of Apoptosis : The structural features may facilitate the activation of apoptotic pathways in cancer cells.
  • Modulation of Protein Interactions : Interaction studies indicate potential binding affinity to proteins involved in critical signaling pathways .

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds reveals variations in biological activity based on functional groups:

Compound NameStructural FeaturesBiological Activity
Ethyl 4-(4-acetamidophenyl)carbamoylbenzoateAcetamido group instead of hydroxyPotential anti-cancer activity
2-(2-Oxopyrrolidin-1-yl)ethyl benzoateLacks hydroxyl groupLower activity compared to target
N-(4-Hydroxyphenyl)-2-pyrrolidinoneSimilar phenolic structureExhibits neuroprotective effects

This table highlights how the unique combination of structural features in this compound may confer enhanced therapeutic effects compared to its analogs .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Anti-Cancer Studies : In vitro assays have demonstrated that this compound can inhibit the growth of various cancer cell lines, suggesting its potential as an anti-cancer agent. The compound's ability to induce apoptosis was notably observed in breast cancer cells .
  • Binding Affinity Studies : Interaction studies using surface plasmon resonance have indicated that this compound may bind effectively to specific proteins involved in cancer progression, potentially modulating their activity .
  • Pharmacological Profiles : Further research is needed to elucidate the full pharmacological profile, including dose-response relationships and potential side effects.

Properties

Molecular Formula

C20H20N2O5

Molecular Weight

368.4 g/mol

IUPAC Name

ethyl 4-[4-[(4-hydroxyphenyl)carbamoyl]-2-oxopyrrolidin-1-yl]benzoate

InChI

InChI=1S/C20H20N2O5/c1-2-27-20(26)13-3-7-16(8-4-13)22-12-14(11-18(22)24)19(25)21-15-5-9-17(23)10-6-15/h3-10,14,23H,2,11-12H2,1H3,(H,21,25)

InChI Key

ZGRXMZBXPHFKKK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)O

Origin of Product

United States

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